molecular formula C27H24N2O3S B11347391 N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methylbenzamide

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methylbenzamide

Cat. No.: B11347391
M. Wt: 456.6 g/mol
InChI Key: JMOVROMHQHHYAZ-UHFFFAOYSA-N
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Description

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methylbenzamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a phenylsulfamoyl group, and a methylbenzamide moiety. Its molecular formula is C({22})H({22})N({2})O({3})S, and it has a molecular weight of 394.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of Benzyl Phenyl Sulfamide: This step involves the reaction of benzyl chloride with phenylsulfonamide in the presence of a base such as sodium hydroxide.

    Coupling with 4-Aminobenzamide: The benzyl phenyl sulfamide is then coupled with 4-aminobenzamide under acidic conditions to form the desired product.

The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides or sulfamides.

Scientific Research Applications

Chemistry

In chemistry, N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methylbenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents targeting diseases such as cancer and bacterial infections.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Researchers are exploring its potential to inhibit specific pathways involved in disease progression.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of proteases or kinases, leading to the modulation of cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methylbenzamide stands out due to its specific substitution pattern and the presence of the 3-methylbenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H24N2O3S

Molecular Weight

456.6 g/mol

IUPAC Name

N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C27H24N2O3S/c1-21-9-8-12-23(19-21)27(30)28-24-15-17-26(18-16-24)33(31,32)29(25-13-6-3-7-14-25)20-22-10-4-2-5-11-22/h2-19H,20H2,1H3,(H,28,30)

InChI Key

JMOVROMHQHHYAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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